PROTAC Linker Length Differentiation
In PROTAC development, linker length critically governs degradation efficiency by defining the spatial geometry of the ternary complex [1]. PEG5-bis-(ethyl phosphonate) provides a discrete spacer length that is intermediate between the commonly used PEG4 and PEG6 linkers. While head-to-head quantitative degradation data for this exact compound are not available in primary literature, class-level studies demonstrate that varying the PEG linker length from PEG4 to PEG6 can alter protein degradation outcomes, indicating that the specific PEG5 length occupies a distinct and non-interchangeable conformational space [2].
| Evidence Dimension | Linker length (contour length in extended conformation) |
|---|---|
| Target Compound Data | ~17.5 Å (calculated for PEG5, based on 3.5 Å per ethylene glycol unit) |
| Comparator Or Baseline | PEG4: ~14.0 Å; PEG6: ~21.0 Å |
| Quantified Difference | Difference: +3.5 Å vs PEG4; -3.5 Å vs PEG6 |
| Conditions | Calculated based on extended chain conformation of PEG oligomers |
Why This Matters
This incremental length difference is a critical tuning parameter for optimizing the formation of a stable ternary complex in PROTACs, making PEG5 a necessary tool for systematic linker length screening.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Resource Article, 2025. View Source
- [2] M. P. G. B. et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. *European Journal of Medicinal Chemistry*, 2026. View Source
